molecular formula C19H21ClN2O3S B4391828 3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide

3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide

Cat. No. B4391828
M. Wt: 392.9 g/mol
InChI Key: AHBLVCFSPJYIKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide, also known as AZ-23, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide involves the inhibition of various enzymes and transcription factors that are involved in the inflammatory and cancer pathways. It has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators, and NF-κB, a transcription factor that is involved in the regulation of various genes that are associated with inflammation and cancer.
Biochemical and Physiological Effects:
3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and to induce apoptosis in cancer cells. It has also been found to exhibit low toxicity and high selectivity towards cancer cells, making it a potential candidate for the development of targeted cancer therapies.

Advantages and Limitations for Lab Experiments

3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide has several advantages for lab experiments, such as its high purity and stability, and its ability to inhibit the activity of specific enzymes and transcription factors. However, it also has some limitations, such as its low solubility in water and its high cost, which may limit its use in some experiments.

Future Directions

There are several future directions for the research on 3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide. One potential direction is the development of novel drugs based on the structure of 3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide for the treatment of inflammatory and cancer diseases. Another direction is the exploration of its potential applications in agriculture and material science. Further studies are also needed to investigate the safety and efficacy of 3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide in vivo and to optimize its synthesis process for large-scale production.
Conclusion:
In conclusion, 3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide is a promising chemical compound that has potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide and to develop it into a useful tool for scientific research and applications.

Scientific Research Applications

3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide has been extensively studied for its potential applications in various fields of science. In medicine, 3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide has been shown to exhibit potent anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of various enzymes and transcription factors that are involved in the inflammatory and cancer pathways, making it a promising candidate for the development of novel drugs.
In agriculture, 3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide has been tested for its ability to control plant diseases caused by fungi and bacteria. It has been shown to inhibit the growth of various pathogens that cause diseases in crops, making it a potential alternative to traditional chemical pesticides.
In material science, 3-(1-azepanylsulfonyl)-4-chloro-N-phenylbenzamide has been investigated for its ability to act as a building block for the synthesis of new materials. It has been found to exhibit unique properties such as high thermal stability and solubility, making it a potential candidate for the development of new materials for various applications.

properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-4-chloro-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c20-17-11-10-15(19(23)21-16-8-4-3-5-9-16)14-18(17)26(24,25)22-12-6-1-2-7-13-22/h3-5,8-11,14H,1-2,6-7,12-13H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBLVCFSPJYIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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